2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25-16-5-4-10-20(25)17-22(26)24-15-6-9-18-7-2-1-3-8-18/h1-3,7-8,11-14,20H,4-6,9-10,15-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUPZLDROGTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur, especially at the sulfonyl group, converting it to a sulfide.
Substitution: Various substitution reactions can take place, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on its structure and the biological system . Typically, such compounds may act as agonists or antagonists at neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound shares functional motifs with several analogs in the evidence:
Key Observations :
- Piperidine vs.
- Sulfonyl Group Positioning : The 4-fluorophenyl sulfonyl group in the target contrasts with sulfamoylbenzenesulfonyl groups in compounds, which could influence solubility and metabolic stability due to fluorine’s electronegativity .
- N-Substituent : The 3-phenylpropyl chain may enhance lipophilicity compared to shorter alkyl or aryl groups (e.g., benzothiazole in ), affecting membrane permeability .
Physicochemical Properties
- Melting Point : Analogous piperidine/piperazine derivatives in exhibit melting points ranging from 132–230°C , suggesting the target compound likely falls within this range .
- Solubility: The 4-fluorophenyl sulfonyl group may improve aqueous solubility relative to non-fluorinated analogs, as seen in benzothiazole derivatives () where fluorine enhances polarity .
Pharmacological Implications
- Receptor Selectivity : Piperidine-based sulfonamides (e.g., ) are often explored for CNS targets, while benzothiazole-acetamides () are associated with antimicrobial or anticancer activity. The target’s hybrid structure may offer dual mechanisms .
- Metabolic Stability : The 4-fluorophenyl group is a common pharmacophore for resisting oxidative metabolism, a feature shared with compounds .
Research Findings and Limitations
- Biological Data Gap: No direct activity data for the target compound are available in the evidence.
Biological Activity
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring , a sulfonyl group , and an acetamide moiety , which contribute to its unique chemical properties. The presence of the 4-fluorophenyl group enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development .
Molecular Formula
- Molecular Formula : C₁₈H₂₃FNO₃S
Structural Characteristics
| Component | Description |
|---|---|
| Piperidine Ring | Provides a scaffold for biological interactions |
| Sulfonyl Group | Enhances reactivity and stability |
| Fluorophenyl Group | Improves binding affinity |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the sulfonyl group may contribute to the compound's overall stability and reactivity .
Interaction with Biological Targets
- Enzymes : The compound has shown potential as an inhibitor in various biological pathways, particularly those involved in cancer cell proliferation.
- Receptors : It interacts selectively with certain receptors, which may lead to therapeutic effects in neurological disorders .
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:
- Compounds with piperidine moieties have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity:
- Acetylcholinesterase (AChE) : Inhibitory effects were noted, indicating potential applications in treating conditions like Alzheimer's disease.
- Urease : Strong inhibitory activity was observed, suggesting possible therapeutic roles in managing urinary tract infections .
Case Studies
- A study on piperidine derivatives showed that modifications at the sulfonamide position significantly influenced their biological activities. The most active compounds exhibited IC50 values below 5 µM against AChE .
- Another investigation highlighted the interaction of similar compounds with bovine serum albumin (BSA), which is crucial for understanding pharmacokinetics and bioavailability .
Research Applications
The compound's unique structure allows it to be explored across various research domains:
- Medicinal Chemistry : Investigated for potential therapeutic applications in neurological disorders and cancer treatment.
- Materials Science : Studied for synthesis into advanced materials with specific electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
